molecular formula C16H15N3O2 B13789772 N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide

N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide

Cat. No.: B13789772
M. Wt: 281.31 g/mol
InChI Key: IZQSVIDLXXVXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide is a heterocyclic compound that features an oxazole ring fused with a pyrimidine ring

Preparation Methods

The synthesis of N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide typically involves the cyclization of pyrimidine derivatives with oxazole precursors. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphorus oxychloride, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases, which play a crucial role in cell signaling and proliferation. The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide

InChI

InChI=1S/C16H15N3O2/c1-10-9-11(2)19-15(17-10)14(13-7-5-4-6-8-13)16(21-19)18-12(3)20/h4-9H,1-3H3

InChI Key

IZQSVIDLXXVXSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C(=NC(=O)C)ON12)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.